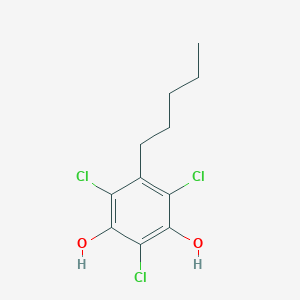
2,4,6-Trichloro-5-pentylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-5-pentylbenzene-1,3-diol (triclosan) is a synthetic antibacterial and antifungal agent that has been widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household products, such as cleaning agents, plastics, and textiles. The widespread use of triclosan has raised concerns about its potential impact on human health and the environment.
Wirkmechanismus
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria and fungi. By blocking this enzyme, 2,4,6-Trichloro-5-pentylbenzene-1,3-diol prevents the growth and replication of these microorganisms.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects on humans and animals. It has been found to disrupt the endocrine system, which regulates hormones in the body, and may have negative effects on reproductive and developmental processes. Triclosan has also been shown to affect the immune system, leading to increased susceptibility to infections.
Vorteile Und Einschränkungen Für Laborexperimente
Triclosan has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, 2,4,6-Trichloro-5-pentylbenzene-1,3-diol has some limitations as well. It has been shown to have toxic effects on some organisms, and its use may lead to the development of bacterial resistance.
Zukünftige Richtungen
There are several future directions for research on 2,4,6-Trichloro-5-pentylbenzene-1,3-diol. One area of interest is the development of new antibacterial agents that are less toxic and more effective than 2,4,6-Trichloro-5-pentylbenzene-1,3-diol. Another area of research is the environmental impact of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol, including its effects on aquatic ecosystems and its potential to accumulate in the food chain. Finally, more research is needed to fully understand the long-term health effects of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol on humans and animals.
Synthesemethoden
Triclosan is synthesized by the reaction of 2,4,6-trichlorophenol with pentyl bromide in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent, such as dimethyl sulfoxide or dimethylformamide, at elevated temperatures. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Triclosan has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria, as well as fungi. Triclosan has been used in research to study the mechanisms of bacterial resistance to antibiotics, as well as the development of new antibacterial agents.
Eigenschaften
IUPAC Name |
2,4,6-trichloro-5-pentylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl3O2/c1-2-3-4-5-6-7(12)10(15)9(14)11(16)8(6)13/h15-16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRLBUBDFBSLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=C1Cl)O)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloro-5-pentylbenzene-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

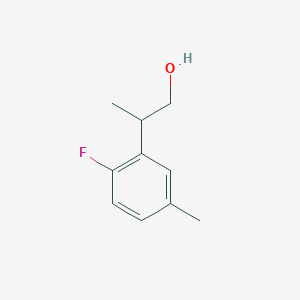
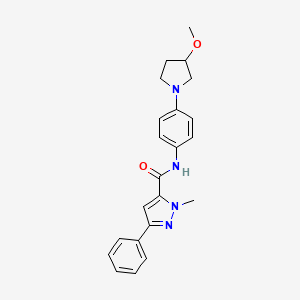
![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)
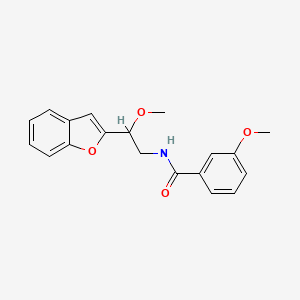
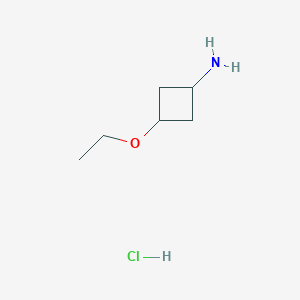
![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)
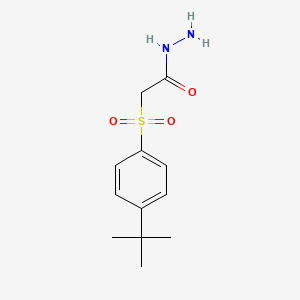
![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)
![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2573041.png)
![N-Ethyl-N-[2-[3-(4-methylpiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2573042.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2573044.png)

![8-chloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2573052.png)
